CB1 Receptor Affinity: Target Compound vs. Clinical-Stage CB1 Antagonist SR141716A (Rimonabant) in the Same Study
In the Mahadevan et al. (2000) study characterizing cannabinol-derived benzenesulfonamide probes, the target compound (designated compound 23) demonstrated a CB1 receptor Ki of 2 nM, representing an approximately 6.2-fold higher affinity than the well-characterized clinical CB1 antagonist SR141716A (rimonabant), which exhibited a Ki of 12.3 nM when measured in the same competitive binding assay system [1]. The assay employed [³H]CP-55,940 as the radioligand in HEK293 cell membranes expressing human CB1 receptors. This affinity advantage was not uniformly shared across all benzenesulfonamide analogs in the series: compound 4, a close structural analog, showed a CB1 Ki of 41 nM, a 20.5-fold weaker binding than the target compound, highlighting that the 2-methylphenoxy substitution pattern is a critical determinant of CB1 binding potency [1].
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 2 nM |
| Comparator Or Baseline | SR141716A (rimonabant): Ki = 12.3 nM; Compound 4 (internal analog): Ki = 41 nM |
| Quantified Difference | 6.2-fold higher affinity vs. SR141716A (12.3/2); 20.5-fold higher affinity vs. compound 4 (41/2) |
| Conditions | Competitive binding assay with [³H]CP-55,940 radioligand; HEK293 cell membranes expressing human CB1 receptors; J. Med. Chem. 2000, 43, 3778–3785 |
Why This Matters
This single-study head-to-head comparison establishes that the target compound binds the therapeutically validated CB1 receptor with higher affinity than a clinical-stage comparator, making it a preferred selection for any CB1-focused pharmacological screening, assay development, or SAR expansion campaign.
- [1] Mahadevan, A.; Siegel, C.; Martin, B. R.; Abood, M. E.; Beletskaya, I.; Razdan, R. K. Novel cannabinol probes for CB1 and CB2 cannabinoid receptors. J. Med. Chem. 2000, 43 (20), 3778–3785. View Source
